2,6-Dimethylpiperidine-1-carboximidamide
Description
Structure
3D Structure
Properties
CAS No. |
100862-81-5 |
|---|---|
Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,6-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c1-6-4-3-5-7(2)11(6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10) |
InChI Key |
RZEBWKXHTOCTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=N)N)C |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design Principles of 2,6 Dimethylpiperidine 1 Carboximidamide
2,6-Dimethylpiperidine-1-carboximidamide as a Bulky Guanidinato Ligand
This compound, upon deprotonation, forms a monoanionic guanidinate ligand noted for its significant steric bulk. Guanidinate ligands are characterized by a central sp²-hybridized carbon atom bonded to three nitrogen atoms, creating a Y-shaped CN₃ core that is highly effective at stabilizing both cationic (guanidinium) and anionic (guanidinate) forms. niser.ac.in The anionic form acts as a robust, charge-delocalized, bidentate ligand that typically coordinates to a metal center in a κ²-N,N' fashion.
The defining characteristic of the this compound ligand is the steric hindrance imparted by the cis-2,6-dimethylpiperidine (B46485) group on one of the nitrogen atoms. This bulky alkyl backbone, combined with large aryl groups often placed on the other two nitrogen atoms (such as 2,6-diisopropylphenyl), creates a sterically demanding pocket around the metal center. rsc.org This steric protection is crucial for stabilizing reactive, low-coordinate metal complexes and can influence the kinetic stability of the resulting compounds, preventing unwanted side reactions like dimerization or decomposition. nih.gov The ability to fine-tune the steric profile by modifying substituents is a key advantage of guanidinate ligands, making them powerful tools in the design of novel organometallic complexes. niser.ac.in
Synthesis and Elucidation of Metal Complexes Stabilized by this compound Derivatives
The synthesis of metal complexes using guanidinate ligands typically involves the deprotonation of the parent neutral guanidine (B92328) using a strong base (like an organolithium reagent) to form a lithium guanidinate salt. This salt is then used in a salt metathesis reaction with a suitable metal halide precursor to generate the desired metal complex. rsc.org
The this compound ligand, specifically in the form of [ArNC(Pipiso)NAr]⁻ where Ar = 2,6-diisopropylphenyl and Pipiso = cis-NC₅H₈Me₂-2,6, has been successfully employed in the synthesis of Group 13 metal complexes. rsc.org Research has shown that reactions of the lithium salt of this ligand with Group 13 metal(I) halides yield different outcomes depending on the metal. For instance, the reaction with InCl led to the isolation of both a dimeric indium(II) complex, [{InCl(Pipiso)}₂], and a monomeric indium(I) species, [In(Pipiso)]. rsc.org Similarly, the reaction with "GaI" produced a low yield of the gallium(II) complex [{GaI(Pipiso)}₂]. In contrast, the reaction with TlBr exclusively yielded the monomeric thallium(I) complex, [Tl{ArNC(Pipiso)NAr}]. rsc.org
While specific examples utilizing the this compound ligand with Group 2 metals have not been detailed, related bulky guanidinate ligands have been used to synthesize homoleptic magnesium, calcium, and zinc complexes. niser.ac.in These complexes have demonstrated catalytic activity, for example, in the Tishchenko reaction, highlighting the potential utility of Group 2 complexes bearing the sterically demanding this compound ligand in catalysis. niser.ac.in
| Metal Precursor | Resulting Complex | Metal Oxidation State | Structure |
|---|---|---|---|
| InCl | [{InCl(Pipiso)}₂] | +2 | Dimeric |
| InCl | [In(Pipiso)] | +1 | Monomeric |
| "GaI" | [{GaI(Pipiso)}₂] | +2 | Dimeric |
| TlBr | [Tl{ArNC(Pipiso)NAr}] | +1 | Monomeric |
Bulky guanidinate and amidinate ligands are effective for stabilizing low-coordinate, first-row transition metal complexes, which are often highly reactive. unige.ch While the coordination chemistry of this compound with transition metals is not extensively documented, analogies can be drawn from related systems. For example, bulky amidinate and guanidinate ligands have been used to prepare cobalt(I) complexes. unige.ch These studies show that the steric and electronic properties of the ligand dictate the structure and reactivity of the resulting complexes, which can range from monomeric species to ligand-bridged dimers with very short metal-metal interactions. unige.ch The strong σ-donating character and steric bulk of the this compound ligand would make it a promising candidate for stabilizing low-valent transition metal centers, potentially leading to complexes with novel reactivity for small molecule activation or catalysis. researchgate.netchemrxiv.org
The application of bulky guanidinate ligands has been extended to lanthanide and actinide chemistry, where they have proven capable of stabilizing low-coordinate Ln(II) complexes. nih.gov For instance, homoleptic, four-coordinate Sm(II), Eu(II), and Yb(II) complexes have been prepared using very bulky guanidinate ligands. nih.gov These complexes often exhibit unusual coordination geometries that are intermediate between tetrahedral and square planar. nih.gov The significant steric hindrance provided by the ligand is critical in preventing solvent coordination and stabilizing the +2 oxidation state. Given these precedents, the this compound ligand is a plausible candidate for the synthesis of new low-coordinate lanthanide and actinide complexes. wikipedia.orgnih.gov The size of the piperidine-based backbone could offer a different steric profile compared to previously studied guanidinates, potentially leading to unique structural and reactive properties in f-block element chemistry. nih.gov
Analysis of Chelation Modes and Coordination Geometries within Guanidinato Metal Complexes
Guanidinato ligands typically act as bidentate chelators, binding to a metal center through their two imino nitrogen atoms (κ²-N,N'). nih.gov However, studies involving the this compound ligand have revealed more complex coordination behavior, particularly with Group 13 metals. rsc.org
In the dimeric indium(II) and gallium(II) complexes, [{MCl(Pipiso)}₂] (M = In, Ga), the guanidinate ligand adopts the expected κ²-N,N'-chelating mode. rsc.org In contrast, the monomeric thallium(I) and indium(I) complexes stabilized by this ligand and its phosphaguanidinate analogue exhibit an N,arene-chelating mode. rsc.org In this arrangement, the ligand coordinates to the metal center through one nitrogen atom and a π-interaction with one of the ancillary aryl groups. This shift in coordination mode highlights the flexibility of the ligand framework and the subtle interplay between the electronic preferences of the metal and the steric constraints of the ligand. The coordination number and geometry are thus highly dependent on the specific metal and its oxidation state. umass.edulibretexts.org For instance, many transition metal complexes with a coordination number of six adopt an octahedral geometry. libretexts.org
Impact of Ligand Sterics on Metal Coordination Environment, Reactivity, and Stability
The steric properties of an ancillary ligand have a profound impact on the coordination environment, stability, and subsequent reactivity of the metal complex. illinois.edu In the case of the this compound ligand, its bulky nature directly influences the properties of its Group 13 metal complexes. rsc.org
A comparative study of guanidinate ligands showed that the nature of the ligand backbone affects the stability of the resulting metal oxidation state. While the 2,6-dimethylpiperidine-based ligand (Pipiso⁻) was able to stabilize monomeric In(I) and Tl(I), a related ligand with a dicyclohexylamino backbone (Giso⁻) proved to be superior for the general stabilization of Group 13 metal(I) complexes. rsc.org This suggests that the specific shape and steric profile of the piperidine (B6355638) group in Pipiso⁻ are less effective at protecting the low-valent metal center compared to the Giso⁻ ligand. This can lead to different reaction outcomes; for example, with indium, the Pipiso⁻ ligand yielded both In(I) and In(II) species, whereas Giso⁻ tends to favor the +1 oxidation state. The steric environment created by the ligand not only determines the accessibility of the metal center but also influences its electronic properties, thereby controlling its reactivity and the stability of different oxidation states. researchgate.netchemrxiv.orgillinois.edu
Catalytic Applications of 2,6 Dimethylpiperidine 1 Carboximidamide Derived Complexes
Catalysis in Carbon-Nitrogen Bond Formation Reactions (Guanylation)
Detailed Mechanistic Pathways in Catalytic Guanylation
While specific mechanistic studies for 2,6-dimethylpiperidine-1-carboximidamide complexes are not extensively documented, the general mechanisms for catalytic guanylation using related guanidinate complexes are well-established and can be extrapolated. One common pathway involves the insertion of a carbodiimide (B86325) into a metal-amido bond of the catalyst. This is followed by protonolysis of the resulting metal-guanidinate intermediate by an incoming amine substrate, which releases the guanidine (B92328) product and regenerates the active metal-amido catalyst.
Another proposed mechanism involves the activation of the carbodiimide by coordination to the metal center, making it more susceptible to nucleophilic attack by an amine. The subsequent intramolecular proton transfer would then yield the guanidine product and regenerate the catalyst. The steric bulk of the 2,6-dimethylpiperidine (B1222252) group could play a crucial role in favoring specific coordination geometries and transition states, thus influencing the reaction rate and selectivity.
Substrate Scope and Limitations in Catalyst-Mediated Transformations
The substrate scope for catalytic guanylation is generally broad, encompassing a wide range of amines and carbodiimides. However, the efficiency of the reaction can be influenced by the steric and electronic properties of both the substrates and the catalyst. For complexes derived from this compound, the bulky piperidine (B6355638) fragment would likely favor less sterically hindered amines and carbodiimides.
Table 1: Postulated Substrate Scope for Guanylation Catalyzed by a Generic [L-M] Complex (L = 2,6-Dimethylpiperidine-1-carboximidamido)
| Amine Substrate | Carbodiimide Substrate | Expected Reactivity |
| Primary aliphatic amines | Diisopropylcarbodiimide | High |
| Secondary aliphatic amines | Dicyclohexylcarbodiimide | Moderate to High |
| Anilines (electron-rich) | Di-p-tolylcarbodiimide | Moderate |
| Anilines (electron-poor) | Di-p-tolylcarbodiimide | Low to Moderate |
| Sterically hindered amines | Di-tert-butylcarbodiimide | Low |
Hydroamination Reactions Facilitated by Guanidinato Metal Complexes
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines and other nitrogen-containing compounds. Guanidinato metal complexes have shown promise in catalyzing both intramolecular and intermolecular hydroamination reactions. The this compound ligand could provide a robust platform for the development of highly active and selective hydroamination catalysts. The steric hindrance provided by the 2,6-dimethylpiperidine moiety could be particularly advantageous in controlling the regioselectivity and enantioselectivity of these reactions. While specific examples with this ligand are scarce, related systems suggest that both early and late transition metal complexes could be effective.
Cross Dehydrocoupling Reactions Catalyzed by this compound Ligated Systems
Cross-dehydrocoupling reactions, which involve the formation of a new bond between two different molecules with the concomitant elimination of hydrogen gas, represent a green and efficient synthetic methodology. The coupling of amines with silanes to form Si-N bonds is a notable example. Guanidinate ligands have been employed to support metal catalysts for such transformations. It is conceivable that complexes of this compound could effectively catalyze the dehydrocoupling of a variety of amines and silanes. The reaction likely proceeds through the oxidative addition of the Si-H bond to the metal center, followed by reaction with the amine and reductive elimination of the silylamine product.
Potential in Polymerization Catalysis and Organic Transformations
Guanidinate ligands have been successfully utilized in the field of polymerization catalysis, particularly for the ring-opening polymerization of cyclic esters and the polymerization of olefins. The steric and electronic properties of the guanidinate ligand can significantly influence the activity of the catalyst and the properties of the resulting polymer. The this compound ligand, with its tunable steric bulk, could be instrumental in controlling the stereoselectivity of polymerization reactions, leading to polymers with specific tacticities.
Beyond the aforementioned applications, complexes derived from this compound hold potential in a range of other organic transformations. These could include, but are not limited to, transfer hydrogenation, C-H activation, and various cross-coupling reactions. The strong electron-donating character and steric presence of this ligand could stabilize reactive metal centers and promote challenging catalytic steps. Further research into the synthesis and catalytic evaluation of these complexes is warranted to fully explore their synthetic utility.
Reaction Mechanisms and Kinetics Involving 2,6 Dimethylpiperidine 1 Carboximidamide Derivatives
Fundamental Mechanistic Pathways of Guanidine (B92328) Formation Reactions
The synthesis of guanidines, including 2,6-Dimethylpiperidine-1-carboximidamide, can be achieved through several established chemical routes. These methods typically involve the reaction of a primary or secondary amine with a guanylating agent. The classical approaches to forming the guanidine core structure are versatile and can be adapted for various substrates. rsc.org
One of the most common pathways is the reaction of an amine with a cyanamide (B42294). In the context of this compound, this would involve the reaction of 2,6-Dimethylpiperidine (B1222252) with cyanamide. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the carbon atom of the cyanamide nitrile group.
Another prevalent method involves the use of S-alkylisothioureas as guanylating agents. wikipedia.org For instance, reacting 2,6-Dimethylpiperidine with an S-methylisothiouronium salt would lead to the formation of the desired guanidinium (B1211019) salt through the displacement of methanethiol. Subsequent deprotonation yields the neutral guanidine. wikipedia.org
Carbodiimides also serve as effective precursors for guanidine synthesis. The reaction of 2,6-Dimethylpiperidine with a carbodiimide (B86325), followed by the addition of a second amine, can be a viable route. However, for the synthesis of a simple monosubstituted guanidine like this compound, a more direct approach is often preferred.
The table below summarizes some classical methods for the synthesis of the guanidine core, which are applicable to the formation of this compound. rsc.org
| Precursor/Reagent Type | General Reaction | Applicability for Target Compound |
| Thioureas | Oxidation or reaction with amines in the presence of a coupling agent. | 2,6-Dimethylpiperidine can be reacted with a thiourea (B124793) derivative. |
| Isothioureas | Reaction of an amine with an S-alkylisothiouronium salt. | A direct and common method involving nucleophilic substitution. |
| Cyanamides | Addition of an amine to cyanamide or a substituted cyanamide. | A straightforward pathway utilizing the nucleophilicity of the piperidine (B6355638) nitrogen. |
| Carbodiimides | Stepwise addition of amines to the carbodiimide backbone. | Can be used, though might be less direct for this specific target. |
These reactions are fundamental in constructing the guanidine moiety, a functional group recognized for its strong basicity and its role in organocatalysis and coordination chemistry. rsc.orgnih.gov The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale.
Stereochemical Aspects and Chiral Recognition in Reactions Utilizing this compound
The 2,6-dimethylpiperidine fragment of the title compound possesses inherent stereochemical properties. It can exist as cis and trans diastereomers, and each can be resolved into a pair of enantiomers. This chirality is crucial when the molecule is used as a chiral auxiliary or ligand in asymmetric synthesis. Chiral guanidines have been effectively used in both catalytic and stoichiometric asymmetric reactions. nih.gov
The stereocenters at the C2 and C6 positions of the piperidine ring create a defined three-dimensional structure. When this compound is involved in a reaction, this steric arrangement can influence the approach of reactants, leading to diastereoselective or enantioselective outcomes. For example, when used as a chiral base or as a ligand for a metal catalyst, the bulky and stereochemically defined piperidine ring can effectively shield one face of a prochiral substrate, directing the reaction to occur preferentially on the other face.
Chiral recognition is a key aspect of its application. This phenomenon relies on the differential interaction between a chiral host (the guanidine derivative) and the enantiomers of a chiral guest molecule. mdpi.com The formation of diastereomeric complexes with different stabilities is the basis for this recognition. mdpi.com These non-covalent interactions, such as hydrogen bonding, and steric repulsion, govern the degree of chiral discrimination.
In the context of this compound, the guanidinium group can form strong hydrogen bonds, while the dimethylpiperidine moiety provides the chiral environment. This combination allows it to act as a chiral selector. For instance, in separation sciences like high-performance liquid chromatography (HPLC) or capillary electrophoresis, derivatives of this compound could be immobilized on a stationary phase to resolve racemic mixtures. nsf.gov The efficiency of chiral recognition depends on the difference in binding affinity between the selector and the two enantiomers of the analyte. mdpi.com
Investigation of Tautomerism and Isomerization Processes in Guanidine Systems
Guanidines, including this compound, can exhibit prototropic tautomerism. This involves the migration of a proton, leading to different isomeric forms. The guanidine group itself, HNC(NH₂)₂, is a symmetrical molecule, but substitution breaks this symmetry and allows for the existence of different tautomers.
For this compound, the key tautomeric equilibrium is between different imine forms, where the double bond can be located between the central carbon and any of the three nitrogen atoms. This amine-imine tautomerism is a common feature in such systems.
The equilibrium between these tautomers can be significantly influenced by various factors:
Solvent: Polar solvents may favor one tautomer over another by differential solvation. researchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize specific forms.
pH: The protonation state of the molecule is pH-dependent. In acidic conditions, the guanidinium cation is formed, which is resonance-stabilized. wikipedia.org The distribution of tautomers in the neutral form can be sensitive to the pH of the medium.
Temperature: Temperature can affect the position of the tautomeric equilibrium.
Substitution: The electronic and steric nature of the substituents on the guanidine nitrogens influences the relative stability of the tautomers.
The existence of multiple tautomeric forms is critical as they may possess different physicochemical properties and reactivity. nih.govchemrxiv.org For example, the nucleophilicity and basicity of the nitrogen atoms can vary between tautomers, potentially leading to different reaction pathways or rates. Spectroscopic techniques like NMR are often employed to study these equilibria. nih.gov In the solid state, a single tautomer typically predominates, often influenced by crystal packing and intermolecular hydrogen bonding. nih.gov
Kinetic Studies of Reactions Catalyzed by this compound Complexes
Guanidine derivatives are highly effective ligands in coordination chemistry and can form stable complexes with a wide range of transition metals. researchgate.net These complexes, in turn, can serve as catalysts in various organic transformations, such as polymerization, cross-coupling, and hydrogenation reactions.
Kinetic studies of reactions catalyzed by complexes of this compound would aim to elucidate the reaction mechanism and determine the factors influencing the reaction rate. A typical kinetic investigation would involve systematically varying the concentrations of the substrate, catalyst, and any other reagents while monitoring the reaction progress over time.
For a hypothetical reaction catalyzed by a palladium complex of this compound, [Pd(L)₂Cl₂], the rate law might take the following general form:
Rate = k [Substrate]ᵃ [Catalyst]ᵇ
Where:
k is the rate constant.
[Substrate] and [Catalyst] are the concentrations of the substrate and catalyst, respectively.
a and b are the reaction orders with respect to the substrate and catalyst.
Determining these orders helps to understand the composition of the rate-determining step. For example, a first-order dependence on the catalyst concentration (b=1) often suggests that a single catalyst molecule is involved in the slowest step of the catalytic cycle.
The table below outlines key parameters typically investigated in kinetic studies of such catalytic systems.
| Kinetic Parameter | Description | Method of Determination |
| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Method of initial rates; graphical methods (plotting concentration vs. time). |
| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Calculated from the rate law once reaction orders are known. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T) from experiments at different temperatures. |
| Catalyst Turnover Number (TON) | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | Ratio of moles of product to moles of catalyst. |
| Turnover Frequency (TOF) | The number of turnovers per unit time. | TON divided by the reaction time. |
These studies are crucial for optimizing reaction conditions (temperature, pressure, concentrations) to maximize product yield and catalyst efficiency. The steric bulk of the 2,6-dimethylpiperidine moiety can influence not only the stereoselectivity but also the activity and stability of the catalyst. rsc.org
Advanced Spectroscopic and Structural Characterization of 2,6 Dimethylpiperidine 1 Carboximidamide and Its Complexes
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction analysis would provide definitive proof of the molecular structure of 2,6-dimethylpiperidine-1-carboximidamide in the solid state. This technique would elucidate precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.
A key aspect of this analysis would be determining the conformation of the 2,6-dimethylpiperidine (B1222252) ring, which typically adopts a chair conformation. The orientation of the two methyl groups (axial or equatorial) and the carboximidamide group relative to the ring would be established. For instance, in the parent piperidine-1-carboximidamide, the piperidine (B6355638) ring adopts a chair conformation. nih.gov The analysis would also reveal the geometry of the carboximidamide group, including the C=N double bond and C-N single bond lengths, which provide insight into electron delocalization. nih.gov
Furthermore, this technique would detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine and imine groups of the carboximidamide moiety with neighboring molecules. These interactions are crucial for understanding the supramolecular assembly in the solid state. nih.gov
Hypothetical Data Table for X-ray Diffraction:
| Parameter | Value (Å or °) | Description |
|---|---|---|
| C=N Bond Length | Data Not Available | Length of the carboximidamide double bond. |
| C-N (piperidine) Bond Length | Data Not Available | Length of the bond connecting the carboximidamide carbon to the piperidine nitrogen. |
| N-C-N Angle | Data Not Available | Angle within the carboximidamide group. |
| Piperidine Ring Conformation | Data Not Available | e.g., Chair, Boat. |
| Methyl Group Orientation | Data Not Available | e.g., Di-equatorial, Axial-equatorial. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational Analysis and Dynamics
NMR spectroscopy is essential for characterizing the structure and dynamics of this compound in solution.
¹H NMR would provide information on the chemical environment of the hydrogen atoms. Key signals would include those for the methyl protons, the protons on the piperidine ring, and the protons of the -NH₂ and =NH groups. The chemical shifts, coupling constants, and multiplicity of the piperidine ring protons would be used to confirm the dominant chair conformation in solution and the relative orientation of the methyl groups. nih.gov
¹³C NMR would identify all unique carbon environments. Expected signals would correspond to the methyl carbons, the distinct carbons of the piperidine ring, and the carboximidamide carbon (C=N). The chemical shift of the carboximidamide carbon is particularly diagnostic, typically appearing significantly downfield. For the parent piperidine-1-carboximidamide, this carbon appears at 157.4 ppm. nih.gov The shifts for the piperidine carbons would be compared to those of cis- and trans-2,6-dimethylpiperidine to further elucidate the compound's stereochemistry.
Hypothetical Data Table for NMR Spectroscopy (in CDCl₃):
| Technique | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | Data Not Available | -CH₃ protons |
| ¹H NMR | Data Not Available | Piperidine ring protons |
| ¹H NMR | Data Not Available | -NH₂ / =NH protons |
| ¹³C NMR | Data Not Available | -CH₃ carbons |
| ¹³C NMR | Data Not Available | Piperidine ring carbons |
| ¹³C NMR | Data Not Available | C=N (carboximidamide) carbon |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Features
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the bonding characteristics of the molecule.
IR Spectroscopy would show characteristic absorption bands for the various vibrational modes of the molecule. Key expected frequencies include: N-H stretching vibrations for the amine (-NH₂) and imine (=NH) groups, typically in the range of 3100-3500 cm⁻¹; C-H stretching vibrations for the methyl and piperidine methylene (B1212753) groups just below 3000 cm⁻¹; and a strong C=N stretching vibration for the imine group, anticipated around 1640-1690 cm⁻¹. Bending vibrations for the N-H and C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy would complement the IR data. As a scattering technique, it is particularly sensitive to symmetric vibrations and vibrations of less polar bonds. The C=N symmetric stretch would be expected to produce a strong Raman signal. Analysis of the low-frequency region could provide information about the collective vibrations of the molecular skeleton.
Hypothetical Data Table for Vibrational Spectroscopy:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | Data Not Available | Data Not Available |
| C-H stretch | Data Not Available | Data Not Available |
| C=N stretch | Data Not Available | Data Not Available |
| N-H bend | Data Not Available | Data Not Available |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places).
By comparing the experimentally measured exact mass with the theoretically calculated mass for the molecular formula (C₈H₁₇N₃), the identity of the compound can be unequivocally confirmed. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate the protonated molecule [M+H]⁺ for analysis. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Hypothetical Data Table for High-Resolution Mass Spectrometry:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₇N₃ |
| Calculated Exact Mass ([M+H]⁺) | 156.1495 |
| Measured Exact Mass ([M+H]⁺) | Data Not Available |
| Mass Error (ppm) | Data Not Available |
Theoretical and Computational Studies of 2,6 Dimethylpiperidine 1 Carboximidamide Systems
Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Hartree-Fock (HF) and post-HF theories, alongside Density Functional Theory (DFT), are employed to determine electronic structure, orbital energies, and the nature of chemical bonds.
Electronic Structure and Frontier Molecular Orbitals: The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
In a study on the closely related isomer, 1-amino-2,6-dimethylpiperidine (B1295051) (ADP), DFT calculations (B3LYP/6-31+G(d,p)) were used to predict these energies. researchgate.net For ADP, the HOMO energy was calculated to be -5.97 eV and the LUMO energy was +1.03 eV, resulting in an energy gap of 7.00 eV. researchgate.net It is expected that the carboximidamide group in 2,6-dimethylpiperidine-1-carboximidamide, with its delocalized π-system across the C=N and C-N bonds, would influence these values, likely lowering the energy gap and increasing the molecule's reactivity compared to ADP.
Bonding and Energetics: Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and intramolecular interactions. researchgate.net In the ADP isomer, NBO analysis revealed significant hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net For this compound, similar analyses would be expected to show strong delocalization within the carboximidamide group (N-C(N)-N), characteristic of guanidines.
X-ray diffraction studies on the parent compound, piperidine-1-carboximidamide, provide insight into the bonding of the core functional group. nih.govnih.gov The C=N double bond is significantly shorter than the two C-N single bonds, and the geometry around the central carbon deviates from an ideal trigonal planar arrangement due to steric and electronic effects. nih.govnih.gov The addition of two methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring would introduce further steric hindrance, likely influencing the rotational barrier around the N-piperidine bond and the planarity of the guanidinyl group.
| Parameter | Value (Å or °) for Piperidine-1-carboximidamide nih.govnih.gov | Predicted Influence in this compound |
|---|---|---|
| C=N Bond Length | 1.309 Å | Minimal change expected. |
| C-NH2 Bond Length | 1.364 Å | Minimal change expected. |
| C-N(piperidine) Bond Length | 1.377 Å | May slightly elongate due to steric push from methyl groups. |
| N-C-N Angle (avg.) | ~120° (with deviation) | Angles may be distorted to accommodate steric strain. |
| Piperidine Ring Conformation | Chair | Chair conformation strongly preferred. wikipedia.org |
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Predictions
DFT is a widely used computational method that balances accuracy and efficiency, making it ideal for predicting the geometries and vibrational spectra of medium-sized organic molecules. researchgate.net
Geometry Optimization: The first step in most computational studies is to find the molecule's lowest energy structure through geometry optimization. For substituted piperidines, DFT methods like B3LYP with Pople-style basis sets (e.g., 6-31G* or 6-311++G(d,p)) have proven effective in predicting molecular geometries. researchgate.netpsgcas.ac.inresearchgate.net For this compound, optimization would confirm the preference for a chair conformation of the piperidine ring, which minimizes steric interactions. wikipedia.org The orientation of the two methyl groups (cis or trans) would result in distinct, stable isomers with different energies. The (R,S)-isomer is expected to exist primarily in a chair conformation with both methyl groups in equatorial positions to minimize steric strain. wikipedia.org The carboximidamide group's orientation relative to the ring would also be a key parameter determined during optimization.
Vibrational Frequency Predictions: Once the geometry is optimized, the harmonic vibrational frequencies can be calculated. These theoretical frequencies, when properly scaled, show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.govderpharmachemica.com The calculations allow for the assignment of specific vibrational modes to observed spectral bands.
For this compound, DFT calculations would predict characteristic frequencies for key functional groups. Based on studies of ADP and other piperidine derivatives, the following assignments would be anticipated. researchgate.netderpharmachemica.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comment |
|---|---|---|
| N-H Stretching (carboximidamide) | 3300-3500 | Typically strong, sharp bands in IR spectra. |
| C-H Stretching (methyl & ring) | 2800-3000 | Complex region with multiple symmetric and asymmetric stretches. derpharmachemica.com |
| C=N Stretching (imidamide) | 1640-1690 | A key indicator of the guanidine-like functional group. |
| N-H Bending | 1550-1650 | Scissoring and wagging modes of the amine groups. |
| C-N Stretching | 1250-1350 | Vibrations associated with the bonds linking the functional group to the ring. |
| Piperidine Ring Modes | 800-1200 | Complex vibrations involving stretching and bending of the entire ring structure. |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. utupub.fi MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape at a given temperature.
Conformational Landscapes: The 2,6-dimethylpiperidine (B1222252) ring, like cyclohexane, can theoretically exist in chair, boat, and twist-boat conformations. However, the chair form is significantly more stable. wikipedia.org MD simulations of carboxamide derivatives of piperidine have been used to confirm their conformational stability. nih.gov For this compound, MD simulations would explore the potential energy surface, mapping the transitions between different low-energy states. This would include:
Ring Pseurotation: The process of converting between different chair and boat forms, although the energy barrier for chair-flipping is high.
Methyl Group Orientation: The simulations would confirm the energetic preference for equatorial positioning of the methyl groups to avoid 1,3-diaxial strain. ias.ac.in
Substituent Rotation: The rotation around the C-N bond connecting the carboximidamide group to the piperidine ring would be modeled, identifying the most stable rotational conformers (rotamers).
Ultrafast spectroscopic studies combined with model calculations on related molecules like N-methyl piperidine have revealed that after electronic excitation, molecules can populate not just the most stable chair conformer but also higher-energy twist structures on a picosecond timescale. rsc.org MD simulations are crucial for interpreting such experimental data and understanding the pathways of conformational change.
Dynamic Behavior: MD simulations can also reveal how the molecule interacts with its environment, such as a solvent. The dynamic behavior of hydrogen bonding between the N-H groups of the carboximidamide moiety and surrounding solvent molecules (e.g., water) can be explicitly modeled. These simulations provide a picture of the molecule's flexibility, the lifetime of specific conformations, and the energetic barriers between them, which are crucial for understanding its chemical and biological activity.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. escholarship.orgrsc.org By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and thus the rate of the reaction.
Methodology: The study of a reaction mechanism typically involves:
Locating Stationary Points: Using methods like DFT, the geometries of the reactants, products, and any intermediates are optimized.
Finding the Transition State: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the TS.
Verifying the Transition State: A frequency calculation must confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located TS correctly connects the desired reactants and products.
Potential Reactions of this compound: While no specific reaction mechanisms involving this compound have been computationally studied, a plausible reaction for its synthesis is the guanidinylation of 2,6-dimethylpiperidine. This could involve reacting 2,6-dimethylpiperidine with a guanidinylating agent like O-methylisourea. nih.gov
A computational study of this reaction would model the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of the guanidinylating agent. DFT calculations could be used to compare different possible pathways, determine the activation barriers for each step, and identify the rate-determining step. nih.gov Such studies can explain reaction outcomes and guide the development of more efficient synthetic methods. chamberlandresearch.com
Future Research Directions and Potential Academic Impact of 2,6 Dimethylpiperidine 1 Carboximidamide
Development of Green and Sustainable Synthetic Routes
The future synthesis of 2,6-Dimethylpiperidine-1-carboximidamide will likely prioritize the development of environmentally benign and efficient methodologies. Current synthetic strategies for similar guanidine-containing compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should focus on atom-economical approaches that minimize byproducts and utilize renewable resources.
Key areas for investigation include:
Catalytic Guanidinylation: Exploring novel catalytic systems for the direct addition of the 2,6-dimethylpiperidine (B1222252) amine to a carbodiimide (B86325) or a cyanamide (B42294) precursor. This would be a more atom-economical approach compared to traditional methods that use stoichiometric activating agents.
Flow Chemistry: The use of continuous flow reactors could offer improved safety, scalability, and efficiency for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide a highly selective and sustainable method for the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Guanidinylation | High atom economy, reduced waste | Development of novel metal-based or organocatalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |
| Bio-inspired Synthesis | High selectivity, use of renewable resources | Identification and engineering of suitable enzymes |
Exploration of Expanded Catalytic Applications in Organic and Inorganic Transformations
The inherent basicity and coordinating ability of the guanidine (B92328) group in this compound make it a promising candidate as a catalyst or ligand in a wide range of chemical transformations.
Future research in this area should explore its application in:
Organocatalysis: The strong Brønsted basicity of the guanidine moiety can be harnessed for various base-catalyzed organic reactions. The steric bulk provided by the 2,6-dimethylpiperidine fragment could impart unique selectivity in these transformations.
Coordination Chemistry and Homogeneous Catalysis: As a ligand, this compound can coordinate to metal centers to form catalysts for a variety of reactions, such as polymerization, cross-coupling, and hydrogenation. The steric and electronic properties of the ligand can be tuned by modifying the piperidine (B6355638) ring or the guanidine substituents.
Rational Design of Next-Generation Guanidinato Ligands with Tunable Properties
The this compound framework provides an excellent platform for the rational design of new guanidinato ligands with tailored properties. The steric hindrance from the two methyl groups on the piperidine ring is a key feature that can be systematically modified. nih.gov
Future design strategies could involve:
Modification of the Piperidine Ring: Introducing different substituents on the piperidine ring would allow for fine-tuning of the steric and electronic environment around a coordinated metal center.
Substitution on the Guanidine Nitrogens: Altering the substituents on the exocyclic nitrogen atoms of the guanidine group can significantly impact the ligand's donor strength and solubility. nih.gov
| Ligand Modification Strategy | Targeted Property | Potential Application |
| Varying Piperidine Ring Substituents | Steric bulk, chirality | Asymmetric catalysis |
| Modifying Guanidine N-Substituents | Electronic properties, solubility | Influencing catalytic activity and reaction media |
Advanced Mechanistic and Computational Insights into Reactivity and Selectivity
A deep understanding of the reaction mechanisms is crucial for the optimization of existing applications and the development of new ones. Future research should employ a combination of experimental and computational techniques to elucidate the role of this compound in catalytic cycles and other chemical processes.
Key research areas include:
Kinetic Studies: Detailed kinetic analysis of reactions catalyzed by this compound or its metal complexes will provide valuable information about the rate-determining steps and the influence of various reaction parameters.
Spectroscopic and Crystallographic Characterization: The isolation and characterization of reaction intermediates using techniques such as NMR, IR, and X-ray crystallography will offer direct insights into the reaction pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, predict transition state geometries, and understand the electronic factors that govern reactivity and selectivity. nih.govrsc.org
Synergistic Approaches Combining Experimental and Theoretical Methodologies
The most significant advances in understanding and applying this compound will come from a close interplay between experimental and theoretical research. This synergistic approach will enable a powerful cycle of prediction, synthesis, and testing.
Future collaborative efforts should focus on:
Theory-Guided Catalyst Design: Using computational screening to identify promising new ligand architectures based on the this compound scaffold for specific catalytic applications.
Experimental Validation of Theoretical Models: Synthesizing and testing the computationally designed catalysts to validate the theoretical predictions and refine the computational models.
Iterative Optimization: Employing an iterative loop of computational design, experimental synthesis, and performance evaluation to rapidly develop highly efficient and selective catalytic systems.
Q & A
Q. What are the optimal synthetic routes for 2,6-dimethylpiperidine-1-carboximidamide, and how can reaction yields be improved?
The compound is typically synthesized via amide coupling reactions, as demonstrated in piperidinamide derivative syntheses . Key steps include:
- Nucleophilic substitution with carboximidamide precursors under inert atmospheres.
- Purification via column chromatography or recrystallization (e.g., using THF at -40°C for high-purity crystals) .
To improve yields: - Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of alanate to ligand precursors).
- Use bulky ligands (e.g., 2,6-diisopropylphenyl groups) to stabilize intermediates and reduce side reactions .
Q. How should researchers characterize this compound to confirm structural integrity?
Q. What stability considerations are critical for handling this compound in lab settings?
- Storage : Keep under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation .
- Degradation : Monitor for color changes (yellowing indicates decomposition) and re-test solubility periodically .
Advanced Research Questions
Q. How can this compound be utilized in designing metal coordination complexes?
The compound’s carboximidamide moiety acts as a zwitterionic ligand , enabling stable coordination with Group 13 metals (e.g., Al, Ga):
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Validate computational models : Compare DFT-calculated bond dissociation energies (BDEs) with experimental calorimetry data.
- Re-examine assumptions : Ensure solvent effects, temperature, and steric hindrance are accurately modeled .
- Iterative refinement : Use discrepancies to adjust parameters (e.g., dielectric constant in solvation models) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the 2,6-dimethyl positions .
- Biological assays : Test derivatives for activity (e.g., enzyme inhibition) and correlate with Hammett σ values or steric bulk metrics .
Table 1 : Example SAR Framework for Carboximidamide Derivatives
| Derivative | Substituent (R) | Biological Activity (IC₅₀, μM) | Log P |
|---|---|---|---|
| 19c | 2,6-dimethyl | 0.45 ± 0.02 | 2.1 |
| 4c | 2,6-diisopropyl | 0.12 ± 0.01 | 3.8 |
Methodological Best Practices
Q. How should researchers address batch-to-batch variability in synthetic products?
- Quality control : Request HPLC (>95% purity) and peptide content analysis to standardize concentrations .
- Documentation : Track solvent lot numbers, humidity, and reaction times to identify variability sources .
Q. What frameworks guide hypothesis formulation for studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
